Technical Monograph: 2,6-Dichloro-8-methylquinoline-3-methanol
Technical Monograph: 2,6-Dichloro-8-methylquinoline-3-methanol
Executive Summary
2,6-Dichloro-8-methylquinoline-3-methanol (CAS: 1017429-51-4) is a highly functionalized quinoline intermediate used primarily in the synthesis of pharmaceutical agents. Characterized by its halogenated heterocyclic core and a reactive hydroxymethyl handle at the C3 position, it serves as a critical scaffold for developing antimalarial, antibacterial, and anticancer therapeutics. This guide details its structural properties, a validated synthesis pathway via the Meth-Cohn quinoline synthesis, and its utility in divergent medicinal chemistry.
Chemical Identity & Structural Analysis[1][2][3]
The molecule features a fused benzene-pyridine system (quinoline) substituted with chlorine atoms at positions 2 and 6, a methyl group at position 8, and a methanol moiety at position 3.
Table 1: Chemical Identification
| Parameter | Detail |
| IUPAC Name | (2,6-Dichloro-8-methylquinolin-3-yl)methanol |
| CAS Number | 1017429-51-4 |
| Molecular Formula | C₁₁H₉Cl₂NO |
| Molecular Weight | 242.10 g/mol |
| SMILES | Cc1cc(Cl)cc2cc(CO)c(Cl)nc12 |
| Appearance | Off-white to pale yellow solid |
Structural Visualization
The following diagram illustrates the atomic numbering and connectivity, highlighting the steric environment of the 8-methyl group and the electronic influence of the 2,6-dichloro substitution.
Physicochemical Profile
Understanding the physical properties is essential for handling and formulation. The lipophilicity (LogP) suggests good membrane permeability, while the polar surface area (PSA) indicates potential for hydrogen bonding interactions via the hydroxyl group.
Table 2: Predicted Physicochemical Properties
| Property | Value (Predicted) | Significance |
| LogP (Octanol/Water) | ~3.34 | Lipophilic; suitable for organic extraction (DCM, EtOAc). |
| Topological PSA | ~33 Ų | Good oral bioavailability potential; crosses blood-brain barrier. |
| H-Bond Donors | 1 (OH) | Site for derivatization or receptor binding. |
| H-Bond Acceptors | 2 (N, O) | Interaction with biological targets (e.g., kinases). |
| pKa (Quinoline N) | ~1.5 - 2.5 | Weakly basic due to electron-withdrawing Cl at C2. |
Synthesis Protocol
The most robust route to this scaffold is the Meth-Cohn Synthesis , a modified Vilsmeier-Haack reaction. This approach constructs the pyridine ring onto an aniline precursor while simultaneously installing the aldehyde functionality, which is subsequently reduced to the alcohol.
Retrosynthetic Logic
-
Target: 2,6-Dichloro-8-methylquinoline-3-methanol.[1]
-
Precursor 1: 2,6-Dichloro-8-methylquinoline-3-carbaldehyde (via Reduction).
-
Precursor 2: N-(4-chloro-2-methylphenyl)acetamide (via Vilsmeier Cyclization).
-
Starting Material: 4-Chloro-2-methylaniline (CAS 95-69-2).[2]
Detailed Methodology
Step 1: Preparation of N-(4-chloro-2-methylphenyl)acetamide
-
Reagents: 4-Chloro-2-methylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).
-
Procedure: Dissolve the aniline in acetic acid. Add acetic anhydride dropwise at room temperature. Stir for 2 hours. Pour into ice water. Filter the precipitate, wash with water, and dry.
-
Checkpoint: Product should be a white solid.
Step 2: Meth-Cohn Cyclization (Formylation)
-
Reagents: Acetamide intermediate (1.0 eq), POCl₃ (7.0 eq), DMF (3.0 eq).
-
Mechanism: The Vilsmeier reagent (chloroiminium ion) attacks the acetamide nitrogen, followed by intramolecular electrophilic aromatic substitution at the ortho position of the benzene ring.
-
Protocol:
-
Cool DMF to 0°C in a round-bottom flask.
-
Add POCl₃ dropwise (exothermic). Stir for 30 mins to form the Vilsmeier reagent.
-
Add the acetamide solid in portions.
-
Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (formation of a non-polar spot).
-
Quenching (Critical): Pour the reaction mixture slowly onto crushed ice. Neutralize with saturated NaOAc or NaHCO₃ to precipitate the aldehyde.
-
Isolation: Filter the yellow/pale solid. Recrystallize from Ethyl Acetate/Hexane.
-
-
Intermediate: 2,6-Dichloro-8-methylquinoline-3-carbaldehyde (CAS 938138-94-4).[4][5][6]
Step 3: Reduction to Alcohol
-
Reagents: Aldehyde intermediate (1.0 eq), Sodium Borohydride (NaBH₄, 0.5–1.0 eq), Methanol (Solvent).
-
Protocol:
-
Suspend the aldehyde in Methanol (0.1 M concentration).
-
Cool to 0°C.
-
Add NaBH₄ portion-wise over 15 minutes. The yellow color of the aldehyde typically fades.
-
Stir at room temperature for 1 hour.
-
Workup: Quench with water/dilute HCl (carefully). Evaporate methanol. Extract aqueous layer with DCM. Dry organic layer (MgSO₄) and concentrate.
-
-
Purification: If necessary, purify via silica gel column chromatography (Eluent: Hexane/EtOAc 4:1 to 2:1).
Analytical Characterization
To validate the structure, the following spectroscopic signatures should be observed.
¹H NMR (400 MHz, CDCl₃)
-
δ 8.50 – 8.70 (s, 1H): H4 proton. Characteristic singlet for the pyridine ring proton adjacent to the substituted C3.
-
δ 7.50 – 7.60 (d, J~2 Hz, 1H): H5 proton (meta-coupling).
-
δ 7.30 – 7.40 (d, J~2 Hz, 1H): H7 proton (meta-coupling).
-
δ 4.80 – 4.90 (s or d, 2H): Methylene protons (-CH ₂OH).
-
δ 2.60 – 2.70 (s, 3H): Methyl group at C8 (-CH ₃).
-
Note: The H5 and H7 protons appear as doublets with small coupling constants due to meta-positioning (separated by the Cl at C6).
Mass Spectrometry (ESI/EI)
-
Molecular Ion: m/z 241/243/245 (M+, M+2, M+4).
-
Pattern: Distinctive isotope pattern for two chlorine atoms (9:6:1 intensity ratio for M, M+2, M+4).
-
Base Peak: Loss of -OH (M-17) or -CH₂OH (M-31) is common.
Applications in Drug Discovery[11][12]
This molecule acts as a "Privileged Scaffold" intermediate. The C3-hydroxymethyl group is a versatile handle for divergent synthesis, allowing the attachment of pharmacophores.
Key Biological Relevance[13]
-
Antimalarial Activity: The 2,6-dichloro substitution mimics the electronic properties of chloroquine, enhancing inhibition of heme polymerization in Plasmodium falciparum.
-
Antibacterial Potency: Quinoline-3-methanol derivatives have shown efficacy against M. tuberculosis by disrupting ATP synthase or cell wall biosynthesis.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential acute toxicity if swallowed (typical of halogenated quinolines).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Cl content).
References
-
Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. Link
-
PubChem Compound Summary. (2025). "2,6-Dichloro-8-methylquinoline-3-carboxaldehyde."[4][5][6][7][8] National Center for Biotechnology Information. Link
-
Santa Cruz Biotechnology. (2025). "2,5-Dichloro-8-methylquinoline-3-methanol Product Data." (Note: Isomer reference for property comparison). Link
-
ChemicalBook. (2025). "CAS 938138-94-4 Entry."[4][5][6] Link
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- 4. biomart.cn [biomart.cn]
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